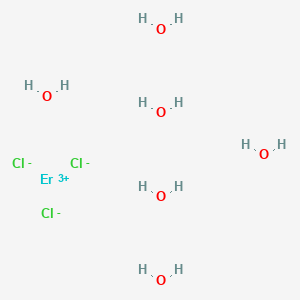

Erbium trichloride hexahydrate

描述

Erbium trichloride hexahydrate (ErCl₃·6H₂O) is a pinkish crystalline compound (occasionally described as white, depending on purity) with a molecular weight of 381.71 g/mol . It is hygroscopic and highly water-soluble, making it suitable for aqueous synthesis processes. The compound is widely used in:

- Catalysis: Acts as a Lewis acid/base catalyst in organic reactions, such as the Biginelli reaction for dihydropyrimidine synthesis .

- Material Science: Key precursor for upconversion nanocrystals (e.g., NaYF₄:Yb/Er) in optoelectronic applications .

- Deep Eutectic Solvents (DES): Forms reactive DES with urea for eco-friendly synthesis of cellulose derivatives .

准备方法

Synthetic Routes and Reaction Conditions: Anhydrous erbium trichloride can be produced by the ammonium chloride route. In the first step, erbium(III) oxide is heated with ammonium chloride to produce the ammonium salt of the pentachloride:

Er2O3+10NH4Cl→2(NH4)2ErCl5+6H2O+6NH3

In the second step, the ammonium chloride salt is converted to the trichloride by heating in a vacuum at 350-400°C:

(NH4)2ErCl5→ErCl3+2HCl+2NH3

Industrial Production Methods: Industrial production of erbium trichloride hexahydrate typically involves the dissolution of erbium oxide in hydrochloric acid, followed by crystallization to obtain the hexahydrate form .

化学反应分析

Types of Reactions: Erbium trichloride hexahydrate undergoes various types of reactions, including:

Oxidation: It can be oxidized to form erbium oxide.

Reduction: It can be reduced to erbium metal.

Substitution: It can participate in substitution reactions where chloride ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Typically involves heating in the presence of oxygen.

Reduction: Often involves the use of reducing agents such as lithium aluminum hydride.

Substitution: Can involve various ligands under controlled conditions.

Major Products:

Oxidation: Erbium oxide (Er₂O₃)

Reduction: Erbium metal (Er)

Substitution: Various erbium complexes depending on the ligands used.

科学研究应用

Optical Applications

Optical Materials:

- Telecommunications: Erbium trichloride hexahydrate is crucial in the production of optical amplifiers and lasers, particularly in fiber optics, where it enhances signal strength over long distances .

- Medical Lasers: The compound is used in lasers for medical and dental procedures, providing precision and efficiency in treatments .

Table 1: Optical Applications of this compound

| Application | Description |

|---|---|

| Optical Amplifiers | Enhances signal strength in telecommunications . |

| Medical Lasers | Used in precision procedures . |

| Specialty Glass | Improves optical properties of glass products . |

Medical Imaging

This compound is utilized as a contrast agent in Magnetic Resonance Imaging (MRI). Its incorporation improves the clarity of images, aiding in accurate diagnostics . The compound's properties allow for better visualization of soft tissues, which is critical for effective patient assessment.

Nanotechnology

Nanoparticle Synthesis:

- Researchers use this compound in the synthesis of erbium-doped nanoparticles. These nanoparticles are valuable for applications such as drug delivery systems and photothermal therapy, where they can be targeted to specific areas within the body to enhance treatment efficacy .

Table 2: Nanotechnology Applications

| Application | Description |

|---|---|

| Drug Delivery Systems | Targeted delivery using erbium-doped nanoparticles . |

| Photothermal Therapy | Utilizes nanoparticles for localized heating . |

Catalysis

This compound serves as an effective catalyst in various chemical reactions:

- Organic Transformations: It has been shown to facilitate the acylation of alcohols and phenols, Friedel-Crafts reactions, and Luche reductions, demonstrating versatility in organic synthesis .

- Green Chemistry: The compound is noted for its non-toxic properties, making it suitable for environmentally friendly catalytic processes .

Table 3: Catalytic Applications

Solid-State Devices

In electronics, this compound plays a significant role in the fabrication of solid-state devices. Its unique electronic properties contribute to advancements in photonics and optoelectronics, enhancing device performance and efficiency .

Glass and Ceramics Manufacturing

The compound is utilized in the production of specialty glasses and ceramics, where it enhances optical properties and thermal stability. This application is particularly relevant in high-tech industries where material performance is critical .

Table 4: Glass and Ceramics Applications

| Application | Description |

|---|---|

| Specialty Glass | Enhances optical clarity and color . |

| High-Tech Ceramics | Improves thermal stability under high temperatures . |

Case Study 1: Optical Amplification

A study demonstrated that incorporating this compound into fiber optic cables significantly increased the amplification of signals over long distances, thereby improving communication technology's reliability and efficiency.

Case Study 2: MRI Contrast Enhancement

Research conducted on the use of erbium-based contrast agents showed improved imaging quality in MRI scans, leading to better diagnostic outcomes for patients with complex health conditions.

作用机制

Erbium trichloride hexahydrate functions as both a Lewis acid and a Lewis base. As a Lewis acid, it accepts electrons from other molecules, forming new bonds and catalyzing reactions. As a Lewis base, it donates electrons to other molecules, facilitating the formation of new bonds and catalyzing reactions. This dual behavior enhances its catalytic capacity in various chemical processes .

相似化合物的比较

Physical and Structural Properties

*Note: ErCl₃·6H₂O dehydrates upon heating; the anhydrous form melts at 774°C .

Chemical Reactivity and Coordination Chemistry

- ErCl₃·6H₂O :

- YbCl₃·6H₂O :

Biochemical and Environmental Impact

- ErCl₃·6H₂O :

- YbCl₃·6H₂O: Limited biocompatibility data; primarily used in non-biological applications .

- FeCl₃·6H₂O :

Key Research Findings

DES Formation : ErCl₃·6H₂O forms stable DES with urea (3:10 molar ratio), while anhydrous ErCl₃ fails due to poor solubility .

Catalytic Efficiency : ErCl₃·6H₂O outperforms YbCl₃·6H₂O in Biginelli reactions, achieving 85% yield vs. 60% .

Optical Properties : Er³⁺-doped materials emit green light (550 nm), whereas Yb³⁺ sensitizes Tm³⁺/Ho³⁺ for blue/red emission .

生物活性

Erbium trichloride hexahydrate (ErCl₃·6H₂O) is a compound of erbium, a rare earth element, that has garnered interest in various fields, including biomedicine, due to its unique properties. This article examines the biological activity of this compound, focusing on its antimicrobial properties, potential applications in biomedical fields, and relevant research findings.

- Molecular Formula : ErCl₃·6H₂O

- Molecular Weight : 381.71 g/mol

- CAS Number : 10025-75-9

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of erbium compounds, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains using methods such as agar diffusion.

Case Study: Antimicrobial Evaluation

A study conducted by researchers demonstrated that this compound exhibited significant antibacterial activity against several test organisms. The results indicated that the compound could inhibit bacterial growth effectively, making it a potential candidate for developing new antimicrobial agents.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

This table summarizes the antibacterial efficacy of this compound against different bacterial strains, showcasing its potential as an antimicrobial agent .

Biocompatibility and Toxicity

In vitro studies have assessed the biocompatibility of erbium compounds, particularly focusing on their interactions with human cells. Research indicates that this compound exhibits low toxicity levels when tested on various cell lines, including fibroblasts and epithelial cells. This characteristic is crucial for its application in biomedical fields.

In Vitro Toxicity Studies

A study involving macrophage cell lines revealed that erbium-doped nanoparticles, including those containing this compound, showed minimal cytotoxic effects even upon partial dissolution. This finding supports the safety profile of erbium compounds for potential therapeutic applications .

Applications in Biomedical Fields

The unique optical and electronic properties of erbium compounds have led to their exploration in various biomedical applications:

- Photothermal Therapy : Erbium compounds are being investigated for their ability to convert light into heat, which can be utilized in targeted cancer therapies.

- Drug Delivery Systems : Erbium nanoparticles can be engineered to deliver drugs directly to specific cells or tissues, enhancing treatment efficacy while minimizing side effects.

- Imaging Agents : Due to their luminescent properties, erbium compounds can serve as imaging agents in medical diagnostics.

Research Findings and Future Directions

Research on this compound is ongoing, with studies focusing on enhancing its biological activity and exploring new applications. The integration of nanotechnology with erbium compounds is particularly promising, as it may lead to more effective therapeutic strategies.

Summary of Key Findings

- Antimicrobial Properties : Effective against various bacterial strains.

- Low Toxicity : Demonstrated biocompatibility in cell line studies.

- Potential Applications : Useful in photothermal therapy, drug delivery systems, and imaging.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity ErCl₃·6H₂O for laboratory use?

High-purity ErCl₃·6H₂O (≥99.9%) is typically synthesized via controlled hydrothermal reactions or by dissolving erbium oxide (Er₂O₃) in hydrochloric acid under inert atmospheres to prevent hydrolysis . Key steps include:

- Acid dissolution : Er₂O₃ + 6HCl → 2ErCl₃ + 3H₂O.

- Crystallization : Slow evaporation at 40–60°C yields hexagonal crystals.

- Purity control : Trace metal impurities (e.g., Fe, Yb) are minimized using ion-exchange chromatography .

Q. How does the hygroscopic nature of ErCl₃·6H₂O influence experimental handling and storage?

ErCl₃·6H₂O is highly hygroscopic, requiring storage in desiccators with anhydrous CaCl₂ or under argon. Exposure to moisture leads to deliquescence, altering stoichiometry and reactivity. Pre-drying at 80°C under vacuum (12–24 hrs) is recommended before use in anhydrous reactions .

Q. What spectroscopic techniques are critical for characterizing ErCl₃·6H₂O and its derivatives?

- FTIR : Identifies O–H stretching (3400–3200 cm⁻¹) and Er–Cl vibrations (250–300 cm⁻¹). Coordination shifts (e.g., C=O in urea-Er complexes) indicate ligand interactions .

- XRD : Confirms hexagonal crystal structure (P6₃/m space group) with lattice parameters a = 7.82 Å, c = 9.14 Å .

- TGA : Reveals dehydration steps (mass loss ~29.5% at 100–200°C) and decomposition pathways .

Advanced Research Questions

Q. How does ErCl₃·6H₂O function as a Lewis acid catalyst in solvent-free organic syntheses?

In Biginelli reactions, ErCl₃·6H₂O catalyzes the cyclocondensation of aldehydes, urea, and β-ketoesters under solvent-free conditions (yields >85%). Mechanistic studies suggest:

- Coordination activation : Er³⁺ polarizes carbonyl groups, lowering activation energy.

- Recyclability : The catalyst retains activity for 5 cycles with <5% efficiency loss .

Table 1: Catalytic performance in dihydropyrimidine synthesis

| Substrate | Yield (%) | Reaction Time (h) |

|---|---|---|

| Benzaldehyde | 89 | 3.5 |

| 4-Nitrobenzaldehyde | 82 | 4.0 |

Q. What role does ErCl₃·6H₂O play in designing thermochromic phosphors for optical applications?

Er³⁺-doped Cs₂NaInCl₆ perovskites exhibit temperature-dependent luminescence (450–700 nm) due to 4f–4f transitions. Key parameters:

- Synthesis : ErCl₃·6H₂O is dissolved in HCl (37%) and mixed with CsCl/NaCl under solvothermal conditions (180°C, 12 hrs) .

- Performance : Thermal sensitivity = 1.2% K⁻¹ at 298–373 K, suitable for anti-counterfeiting tags.

Q. How can ErCl₃·6H₂O be integrated into deep eutectic solvents (DES) for sustainable material synthesis?

In DES (e.g., ErCl₃·6H₂O/urea), Er³⁺ coordinates with urea via N–H⋯Cl and O–H⋯O bonds, enabling eco-friendly cellulose carbamate production. FTIR analysis shows:

- Peak shifts : Urea’s C=O stretch shifts from 1678 → 1650 cm⁻¹ upon coordination .

- Reaction efficiency : 90% conversion at 80°C vs. 65% with conventional catalysts.

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate?

属性

IUPAC Name |

erbium(3+);trichloride;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Er.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBPGOAZQSYXNT-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3ErH12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598110 | |

| Record name | Erbium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10025-75-9 | |

| Record name | Erbium chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010025759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium chloride--water (1/3/6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERBIUM CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYH595Z37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。